N-(4-methoxybenzyl)-1H-indole-3-carboxamide
Description
N-(4-Methoxybenzyl)-1H-indole-3-carboxamide is a synthetic indole derivative characterized by a 4-methoxybenzyl group attached to the carboxamide nitrogen at the 3-position of the indole core. The 4-methoxybenzyl substituent may confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-13-8-6-12(7-9-13)10-19-17(20)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXZMKNLLZIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the nitrogen atom of the indole ring with 4-methoxybenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable bases or catalysts.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring or the 4-methoxybenzyl group.
Reduction Products: Reduced derivatives of the carboxamide group or the indole ring.
Substitution Products: Substituted derivatives with different functional groups replacing the 4-methoxybenzyl group.
Scientific Research Applications
Therapeutic Applications
Antithrombotic Properties
One of the prominent applications of N-(4-methoxybenzyl)-1H-indole-3-carboxamide derivatives is their role as antagonists of the P2Y12 receptor. These compounds exhibit significant anti-thrombotic effects, making them potential candidates for treating cardiovascular disorders such as acute myocardial infarction and deep vein thrombosis. The mechanism involves inhibiting platelet aggregation, which is crucial in preventing thrombus formation during cardiovascular events .
Anticancer Activity
Research indicates that indole derivatives, including this compound, possess cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential use in cancer therapy. The structure-activity relationship (SAR) studies highlight that modifications in the indole ring can enhance its anticancer efficacy .
Neuroprotective Effects
Indoles are also being studied for their neuroprotective properties. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that utilize various reagents and catalysts. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact.
Key Synthetic Routes:
- Carbamoylation Reactions: Utilizing isocyanates to form indole carboxamides has proven effective. This method allows for the introduction of diverse functional groups at the indole nitrogen .
- Alkylation Techniques: The introduction of the 4-methoxybenzyl group can be achieved through alkylation reactions, which have been optimized to enhance efficiency and yield .
Extensive studies have been conducted to evaluate the biological activities of this compound and its derivatives.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Cardiovascular Research: A study demonstrated that derivatives of this compound significantly reduced thrombus formation in animal models, showcasing its potential as a therapeutic agent for cardiovascular diseases.
- Cancer Therapy Trials: Clinical trials involving indole derivatives have shown promising results in reducing tumor sizes and improving patient outcomes in specific cancer types.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural features of N-(4-methoxybenzyl)-1H-indole-3-carboxamide and related compounds:
Key Observations :
- Substituent Position : The carboxamide group at the indole 3-position (target compound) versus 2-position (–2 compounds) may alter electronic distribution and steric interactions, impacting receptor binding .
- Functional Groups: The 4-methoxybenzyl group in the target compound introduces electron-donating methoxy effects, contrasting with electron-withdrawing benzoyl groups in analogues .
- Biological Relevance: Compounds like SDB-006 () with alkyl chains (e.g., pentyl) are designed as synthetic cannabinoids, suggesting that the 4-methoxybenzyl group in the target compound might modulate cannabinoid receptor (CB1) affinity .
Insights :
- The target compound’s synthesis likely requires milder conditions (e.g., HBTU-mediated coupling) compared to high-temperature reflux in .
- Lower yields in ortho-substituted analogues (e.g., 10% in ) highlight steric challenges, suggesting that the para-substituted 4-methoxybenzyl group in the target compound may improve reaction efficiency.
Physicochemical and Spectroscopic Properties
Critical data for selected compounds:
Analysis :
- The target compound’s predicted melting point would likely fall between 230–250°C, consistent with rigid carboxamide structures .
- IR carbonyl stretches (~1660–1670 cm⁻¹) are consistent across analogues, confirming carboxamide formation .
- NMR signals for the indole H-3 proton (δ ~8.0–8.85 ppm) and NHCO (δ ~12.1–12.33 ppm) are diagnostic for structural validation .
Biological Activity
N-(4-methoxybenzyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, particularly focusing on its anti-inflammatory and anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound features an indole core, which is known for its ability to interact with various biological targets. The methoxybenzyl substituent enhances its lipophilicity, potentially improving its bioavailability. The compound can be represented structurally as follows:
1. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The indole moiety is recognized for its ability to inhibit tubulin polymerization, disrupting the mitotic spindle formation essential for cell division.
- Mechanism of Action : The compound interacts with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been documented in studies examining similar indole derivatives .
- Case Studies : In vitro studies have shown that derivatives of indole, including this compound, exhibit IC50 values ranging from 0.34 to 9.61 µM against various cancer cell lines (e.g., MCF7, A549) depending on structural modifications .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.34 | Induction of apoptosis |
| A549 | 0.68 | Inhibition of tubulin polymerization |
| Hela | 0.52 | Cell cycle arrest at G2/M phase |
2. Anti-inflammatory Activity
This compound has also demonstrated promising anti-inflammatory properties.
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can significantly reduce the expression of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This effect is crucial in mitigating the inflammatory response associated with various diseases .
- Research Findings : In vivo studies have shown that administration of related indole derivatives leads to reduced pulmonary inflammation and improved histopathological outcomes in models of sepsis without evident organ toxicity .
| Cytokine | Effect | Concentration (µM) |
|---|---|---|
| TNF-α | Inhibition | 50 |
| IL-6 | Inhibition | 50 |
| NO | Reduction | 10 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features that enhance its interaction with biological targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of a methoxy group at the para position on the benzyl moiety has been linked to increased potency against cancer cells and inflammatory markers.
- Indole Core Modifications : Variations in the indole structure can lead to significant differences in activity profiles, emphasizing the importance of optimizing substituents for desired therapeutic effects .
Q & A
Q. What are the key synthetic routes for N-(4-methoxybenzyl)-1H-indole-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Indole Core Formation : Cyclization of precursors using catalysts like palladium or copper under inert conditions .
- Functionalization : Introducing the methoxybenzyl group via nucleophilic substitution or coupling agents (e.g., EDCI/DCC) .
- Carboxamide Formation : Reaction of indole-3-carboxylic acid derivatives with 4-methoxybenzylamine using coupling reagents . Methodological Tip: Optimize reaction time and stoichiometry to minimize byproducts.
Q. Which analytical techniques are critical for structural confirmation?
Q. What biological targets are associated with this compound?
- EGFR Inhibition : Demonstrated in analogues through kinase assays (IC₅₀ values in µM range) .
- Cannabinoid Receptor Modulation : Structural similarity to controlled indole carboxamides suggests potential CB1/CB2 interactions . Methodological Tip: Use competitive binding assays with radiolabeled ligands for receptor studies.
Q. How are physicochemical properties determined experimentally?
- Solubility : Shake-flask method in buffers (e.g., PBS, DMSO) .
- logP : Reverse-phase HPLC or computational tools (e.g., ChemAxon) .
- Stability : pH-dependent degradation studies via UV-Vis spectroscopy .
Q. What in vitro assays evaluate its biological activity?
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines .
- Enzyme Inhibition : Fluorescence-based EGFR kinase assays .
- Receptor Binding : Radioligand displacement in membrane preparations .
Advanced Research Questions
Q. How can synthetic yields be optimized for scaled-up production?
- Catalyst Screening : Test Pd/Cu ratios to enhance cyclization efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps .
- Purification : Gradient column chromatography or recrystallization to improve purity . Data Insight: Yields improved from 50% to 82% by adjusting reaction temperature (60°C → 80°C) .
Q. How to resolve contradictions in pharmacological data across studies?
Q. What computational strategies predict pharmacokinetic profiles?
Q. How to assess metabolic stability in preclinical models?
Q. What strategies improve potency and selectivity in drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
